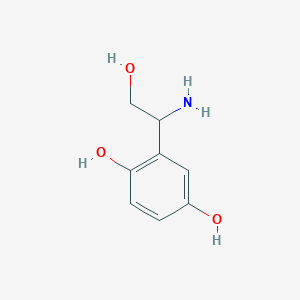

2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(1-amino-2-hydroxyethyl)benzene-1,4-diol |

InChI |

InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2 |

InChI Key |

DXOPCURXIBLUGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Chemical Synthesis Routes

The chemical synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves carefully planned routes that often begin with commercially available precursors. These routes are designed to construct the carbon skeleton and introduce the required functional groups in a controlled manner.

Precursor Selection and Chemical Transformations

A common strategy for the synthesis of this compound and its analogues involves the use of appropriately substituted benzene (B151609) derivatives as starting materials. For instance, a protected form of the target molecule, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, can be synthesized from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol. nih.gov This precursor already contains the desired carbon framework and the oxygenation pattern on the benzene ring, albeit in a protected form (dimethoxy instead of dihydroxy).

The key chemical transformation in this route is the reduction of the nitro group to an amino group. This is typically achieved using a reducing agent such as sodium borohydride (B1222165). nih.gov The reaction is generally carried out in an alcoholic solvent like ethanol (B145695) at low temperatures.

Another approach involves the use of α-haloacetophenones as precursors. For example, 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one can be converted to the corresponding α-amino ketone, which is a direct precursor to the final amino alcohol. acs.org The transformation of the α-halo ketone to the α-amino ketone can be achieved by reaction with ammonia (B1221849) or a protected amine source. The subsequent reduction of the ketone functionality yields the desired 1,2-amino alcohol.

A general overview of a synthetic route is presented in the table below.

| Precursor | Key Transformation | Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | Reduction of nitro group | Sodium borohydride | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | This compound (after deprotection) |

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | Amination and Reduction | Ammonia, Reducing agent (e.g., H2/catalyst) | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | A structural isomer of the target compound |

Stereoselective Synthesis Strategies

The presence of a stereocenter at the carbon bearing the hydroxyl group necessitates the use of stereoselective synthesis strategies to obtain enantiomerically pure this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of chiral amino alcohols, auxiliaries such as pseudoephedrine and oxazolidinones have been widely employed. harvard.eduresearchgate.net For example, an achiral carboxylic acid can be coupled to a chiral auxiliary like pseudoephenamine to form a chiral amide. harvard.edu Subsequent alkylation of the enolate of this amide proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral product. While specific applications of this method for the target molecule are not extensively documented in readily available literature, this general strategy is a cornerstone of asymmetric synthesis. tcichemicals.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. In the context of producing chiral 1,2-amino alcohols, the asymmetric hydrogenation of α-amino ketones is a powerful technique. researchgate.net Chiral iridium and ruthenium catalysts, often bearing chiral phosphine (B1218219) ligands, have been shown to be highly effective for this transformation. For instance, the asymmetric transfer hydrogenation of unprotected α-amino ketones can be achieved with high enantioselectivity using tethered arene catalyst systems. acs.org This method has been successfully applied to the synthesis of norepinephrine (B1679862), a structural isomer of the target compound, on a gram scale. acs.org The catalyst, typically used in small quantities, facilitates the enantioselective reduction of the ketone to the corresponding alcohol, yielding the chiral amino alcohol with high enantiomeric excess.

| Strategy | Catalyst/Auxiliary | Key Reaction | Stereochemical Control |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Iridium or Ruthenium complexes | Asymmetric (transfer) hydrogenation of α-amino ketones | The chiral ligand on the metal catalyst directs the approach of the reducing agent. |

| Chiral Auxiliary | Pseudoephedrine, Oxazolidinones | Diastereoselective alkylation or reduction | The chiral auxiliary sterically hinders one face of the molecule, directing the attack of the reagent. |

Protecting Group Chemistry in Synthetic Pathways

The presence of multiple reactive functional groups (amino, hydroxyl, and catechol) in this compound necessitates the use of protecting groups to ensure chemoselectivity during the synthesis. researchgate.net

The amino group is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. researchgate.net These groups are stable under a variety of reaction conditions and can be selectively removed. For instance, the Boc group is labile to acid, while the Cbz group can be removed by hydrogenolysis. researchgate.net

The catechol moiety is particularly sensitive to oxidation and requires robust protection. The two hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) ethers) or as a cyclic acetal (B89532) or ketal. The choice of protecting group depends on the subsequent reaction conditions. For solid-phase peptide synthesis involving DOPA (a related catechol-containing amino acid), acetonide protection of the catechol has been shown to be compatible with the Fmoc strategy.

The primary alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to many reaction conditions but can be removed with fluoride (B91410) ions. researchgate.net The strategic application and orthogonal removal of these protecting groups are critical for the successful multi-step synthesis of the target compound. iris-biotech.de

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral molecules. nih.gov Enzymes, with their high stereoselectivity, can be employed to produce enantiomerically pure amino alcohols.

One of the most promising biocatalytic methods for the synthesis of chiral amines is the use of transaminases (TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov For the synthesis of this compound, a corresponding α-hydroxy ketone precursor could be asymmetrically aminated using a transaminase to yield the desired chiral amino alcohol. The reaction is often driven to completion by using a cheap amino donor like alanine (B10760859) or by removing the ketone byproduct. tcichemicals.com

Enzymatic kinetic resolution is another valuable technique. researchgate.net In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino alcohol, and the resulting ester can then be separated from the unreacted enantiomer. nih.gov While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be a very effective way to obtain optically pure compounds. mdpi.com

Furthermore, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor. frontiersin.org This one-step synthesis is highly atom-economical and produces the chiral amino alcohol with high enantioselectivity. nih.gov

| Biocatalytic Method | Enzyme Class | Principle | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Transaminases, Amine Dehydrogenases | Stereoselective conversion of a prochiral ketone to a chiral amine. | High enantioselectivity and potential for 100% theoretical yield. |

| Kinetic Resolution | Lipases, Proteases | Selective reaction with one enantiomer of a racemic mixture. | Effective for separating enantiomers, yielding high optical purity. |

Enzyme Identification and Characterization for Specific Conversions

The enzymatic synthesis of this compound would likely involve a multi-step process, with each step catalyzed by a specific enzyme. The identification and characterization of these enzymes are paramount for developing an efficient biocatalytic route. Key enzyme classes that could be instrumental in this synthesis include:

Transaminases (TAs): These enzymes are crucial for the introduction of an amino group. A highly stereoselective transaminase could be employed to convert a ketone precursor into the desired chiral amine. The characterization of such an enzyme would involve determining its substrate specificity, optimal pH and temperature, kinetic parameters (Km and kcat), and stereoselectivity (enantiomeric excess, e.e.).

Hydroxylases: The introduction of hydroxyl groups onto the benzene ring could be achieved using monooxygenases or dioxygenases. Characterization would focus on regioselectivity to ensure hydroxylation at the correct positions (1 and 4), as well as enzyme stability and cofactor requirements (e.g., NADH or NADPH).

Reductases: A ketone reductase could be used to stereoselectively reduce a ketone to the corresponding secondary alcohol. Characterization would involve assessing its enantioselectivity and diastereoselectivity, as well as its optimal reaction conditions.

Table 1: Potential Enzymes and Their Characterization Parameters

| Enzyme Class | Potential Role in Synthesis | Key Characterization Parameters |

| Transaminases | Introduction of the amino group | Substrate specificity, pH and temperature optima, kinetic constants, stereoselectivity |

| Hydroxylases | Hydroxylation of the benzene ring | Regioselectivity, enzyme stability, cofactor dependency, activity |

| Reductases | Reduction of a ketone precursor | Stereoselectivity (enantiomeric and diastereomeric excess), optimal reaction conditions, cofactor requirements |

Bioreactor Design and Process Optimization for Enzymatic Routes

The design of a bioreactor for the enzymatic synthesis of this compound would need to address several critical factors to ensure high yield and purity.

Bioreactor Type: A stirred-tank bioreactor is a common choice for enzymatic processes due to its excellent mixing and mass transfer characteristics. For immobilized enzymes, a packed-bed reactor or a membrane reactor could offer advantages such as continuous operation and easier enzyme recovery.

Process Optimization: Optimization of the process parameters is essential for maximizing the efficiency of the enzymatic reactions. This would involve a systematic study of:

pH and Temperature: Maintaining the optimal pH and temperature for each enzyme in the cascade is crucial. This might necessitate a multi-reactor setup if the optimal conditions for different enzymes vary significantly.

Substrate and Cofactor Concentration: The concentrations of substrates and any required cofactors (e.g., NAD+/NADH) would need to be optimized to avoid substrate inhibition and ensure efficient cofactor regeneration.

Product Removal: In situ product removal could be employed to overcome product inhibition and shift the reaction equilibrium towards product formation.

Table 2: Bioreactor Design and Optimization Parameters

| Parameter | Considerations | Optimization Strategy |

| Bioreactor Type | Enzyme form (free or immobilized), reaction kinetics | Selection based on experimental data and process economics |

| pH | Enzyme activity and stability | Buffer selection and automated pH control |

| Temperature | Enzyme activity and stability | Temperature control system in the bioreactor |

| Substrate Concentration | Reaction rate and potential inhibition | Fed-batch or continuous feeding strategies |

| Cofactor Regeneration | Cost and efficiency | Use of a coupled enzyme system for in situ regeneration |

| Product Removal | Product inhibition and process efficiency | Integration with downstream processing techniques like chromatography or extraction |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is fundamental to developing a sustainable synthetic route for this compound. nih.gov

Use of Renewable Feedstocks: The synthesis could potentially start from renewable feedstocks derived from biomass, reducing the reliance on petrochemicals.

Enzymatic Catalysis: As discussed, enzymes operate under mild conditions (aqueous environment, ambient temperature and pressure), reducing energy consumption and waste generation compared to traditional chemical catalysts. nih.gov

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Safer Solvents and Auxiliaries: The use of water as a solvent in enzymatic reactions is a key green chemistry principle. If other solvents are necessary, green solvents with low toxicity and environmental impact should be chosen.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure, as is typical for enzymatic processes, significantly reduces the energy requirements of the synthesis.

Scale-Up Considerations for Laboratory to Research Production

Scaling up the synthesis of this compound from the laboratory to research production scale presents several challenges that need to be addressed.

Mass Transfer: Ensuring efficient mixing and mass transfer of substrates, enzymes, and products becomes more challenging in larger reactors. The impeller design, agitation speed, and gas sparging (if required) need to be carefully designed and optimized.

Heat Transfer: Enzymatic reactions can generate heat, and efficient heat removal is critical to maintain the optimal temperature and prevent enzyme denaturation. The surface area-to-volume ratio decreases with increasing scale, making heat transfer more difficult.

Enzyme Stability and Reuse: The stability of the enzymes over extended periods of operation is crucial for the economic viability of the process. Immobilization can enhance enzyme stability and facilitate its reuse, which is a key consideration for scale-up.

Downstream Processing: The purification of the final product from the reaction mixture can be a significant cost driver. The downstream processing train, which may include filtration, chromatography, and crystallization, needs to be designed for scalability and efficiency.

Process Control and Automation: Robust process control and automation are essential for maintaining consistent product quality and ensuring safe operation at a larger scale.

Table 3: Scale-Up Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

| Mass Transfer Limitations | Optimization of reactor design (e.g., impeller type), agitation rate, and sparging |

| Heat Transfer Limitations | Use of jacketed reactors, internal cooling coils, and optimization of coolant flow rate |

| Enzyme Stability and Recovery | Enzyme immobilization, development of robust enzyme formulations |

| Downstream Processing Efficiency | Development of a scalable and efficient purification process, optimization of chromatographic conditions |

| Process Control | Implementation of online monitoring and automated control systems |

Chemical Reactivity and Transformation Mechanisms of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Oxidation Pathways and Products

The benzene-1,4-diol (B12442567) structure is inherently sensitive to oxidizing agents, leading to the formation of highly reactive quinone species and subsequent degradation products.

Formation of Quinone Species

The primary oxidation pathway for 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves the two-electron oxidation of the hydroquinone (B1673460) ring to form the corresponding p-benzoquinone derivative. This transformation can be initiated by a variety of oxidizing agents, including molecular oxygen, hydrogen peroxide, and various metal ions. The reaction proceeds through a semiquinone radical intermediate.

The resulting quinone is a highly electrophilic species and can act as a Michael acceptor. This reactivity is crucial in many of its biological activities and can lead to covalent modification of cellular nucleophiles such as proteins and DNA.

Oxidative Degradation Mechanisms

Under stronger oxidizing conditions or prolonged exposure to milder oxidants, the initial quinone species can undergo further reactions, leading to the degradation of the molecule. These degradation pathways can be complex and may involve hydroxylation of the quinone ring, followed by ring-opening reactions. The presence of the amino and hydroxyl groups in the side chain can also influence the degradation process, potentially leading to the formation of a variety of smaller, oxygenated organic molecules. The degradation of hydroquinone itself has been shown to proceed through intermediates such as 2,5-dihydroxybenzoic acid before eventual ring cleavage to produce smaller molecules like CO2. mdpi.com

Reduction Reactions and Derivatives

The quinone form of this compound can be reduced back to the hydroquinone, indicating a reversible redox couple under certain conditions. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Furthermore, the benzene (B151609) ring of the hydroquinone core can be reduced under more forcing conditions, such as high-pressure hydrogenation with catalysts like platinum, palladium, or nickel. This reaction would yield substituted cyclohexane (B81311) derivatives, with the hydroxyl groups potentially being converted to carbonyls through the ketonization of intermediate enols. libretexts.org

Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Groups

The primary amino group and the primary hydroxyl group on the ethyl side chain are both active nucleophiles and can participate in a variety of substitution reactions.

The amino group can react with alkyl halides, acyl chlorides, and other electrophiles to form secondary amines, amides, and other N-substituted derivatives, respectively. These reactions typically proceed via a standard SN2 or nucleophilic acyl substitution mechanism.

The hydroxyl group can also act as a nucleophile, particularly when deprotonated to form an alkoxide. It can react with electrophiles such as alkyl halides to form ethers. The reactivity of the hydroxyl group is generally lower than that of the amino group.

Electrophilic Aromatic Substitution on the Benzene-1,4-diol Core

The benzene-1,4-diol ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the two hydroxyl groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Given the existing substitution pattern of this compound, the available positions for substitution are at C3, C5, and C6.

The hydroxyl groups are ortho, para-directing and activating, as is the aminoethyl group to a lesser extent. wikipedia.org Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the existing hydroxyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific regioselectivity will be influenced by the steric hindrance posed by the existing side chain.

Condensation and Cyclization Reactions

The presence of both amino and hydroxyl groups allows for intramolecular and intermolecular condensation and cyclization reactions. For instance, the amino group can react with a carbonyl compound to form an imine, which could then potentially undergo further reactions.

Mechanistic Studies of Specific Reaction Pathways

Mechanistic investigations are crucial for understanding the transformation of this compound. Such studies would typically involve identifying intermediates, determining reaction orders, and elucidating the role of catalysts or reaction conditions. However, specific mechanistic pathways for this compound have not been detailed in the available literature.

A kinetic analysis would provide quantitative data on the rates of reactions involving this compound. This would involve monitoring the concentration of the reactant and products over time under various conditions, such as different temperatures, pH levels, and in the presence of various catalysts. Unfortunately, no specific kinetic data or rate constants for the transformation of this compound are currently available.

Table 1: Hypothetical Kinetic Parameters for the Oxidation of this compound

| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|

| pH 5, 25°C | Data not available | Data not available |

| pH 7, 25°C | Data not available | Data not available |

| pH 9, 25°C | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

The thermodynamic properties of reactions involving this compound, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would define the position of reaction equilibria. These parameters are essential for predicting the spontaneity and extent of a reaction. As with kinetic data, specific thermodynamic values for the reactions of this compound are not reported in the surveyed literature.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Oxidation to Quinone | Data not available | Data not available | Data not available |

| Cyclization | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Spectroscopic and Advanced Analytical Characterization of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information regarding the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol, the expected characteristic absorption bands would include:

O-H Stretching: Broad bands in the region of 3200-3600 cm⁻¹ would be expected due to the hydroxyl (-OH) groups on the benzene (B151609) ring and the ethyl side chain. The broadness of these peaks is a result of hydrogen bonding.

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic and alcohol hydroxyl groups would likely result in strong bands in the 1000-1250 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the primary amine would be anticipated around 1590-1650 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenolic and Alcoholic -OH |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Aliphatic |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1250 | C-O Stretch | Phenol and Alcohol |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the benzene ring, which are often weak in FT-IR spectra. The symmetric stretching of the C=C bonds in the aromatic ring would be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

In ¹H NMR, the chemical shift of a proton is influenced by its electronic environment. The protons of this compound would be expected to appear at distinct chemical shifts. Similarly, in ¹³C NMR, each unique carbon atom in the molecule would give rise to a separate signal.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| CH-OH | 4.5 - 5.5 | Multiplet |

| CH₂-NH₂ | 2.5 - 3.5 | Multiplet |

| NH₂ | Variable | Broad Singlet |

| OH (phenolic) | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 140 - 160 |

| Aromatic C-C | 110 - 130 |

| C-OH | 60 - 70 |

2D NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to identify adjacent protons in the ethyl side chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbon atoms that are two or three bonds away, which is crucial for determining the connectivity of the entire molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₈H₁₁NO₃), the expected molecular weight is approximately 169.18 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 169. Common fragmentation patterns would likely involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the ethyl side chain.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data, such as measured exact mass or elemental composition analysis, for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No experimental MS/MS fragmentation data or spectra are available to detail the structural confirmation of this specific isomer.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Complexation Studies

No published UV-Vis absorption spectra, including details on maximum absorbance wavelengths (λmax) or molar absorptivity, were found for this compound.

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

No established HPLC methods, including column specifications, mobile phase compositions, or retention times, specifically for the analysis of this compound were identified.

Chiral Chromatography for Enantiomeric Purity Determination

No specific methods employing chiral stationary phases for the separation of the enantiomers of this compound were found in the reviewed literature.

Theoretical and Computational Studies of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide fundamental insights into the properties of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol.

Optimized Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional shape. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For a flexible molecule like this compound, which has a rotatable side chain, a conformational analysis would be necessary to identify the various stable conformers and their relative energies. However, no such studies detailing these geometric parameters have been published.

Electronic Structure: HOMO-LUMO Energy Gaps and Charge Distribution

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. Furthermore, analysis of the molecular electrostatic potential and charge distribution would reveal the electron-rich and electron-deficient regions of the molecule, which are critical for predicting how it will interact with other molecules. This information is currently not available for this compound.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Shifts)

Quantum chemical calculations can predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule can aid in the structural elucidation and confirmation of synthesis. To date, no theoretical spectroscopic data for this compound have been reported in the literature.

Molecular Docking Simulations for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Identification of Potential Binding Pockets and Interaction Sites

For this compound, molecular docking simulations would first require the selection of a relevant biological target. Once a target is chosen, docking algorithms could predict the most likely binding site, or "pocket," on the protein. This analysis would provide hypotheses about the molecule's potential biological function. No such in silico studies have been performed or published for this compound.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Following the prediction of a binding pose, a detailed analysis of the intermolecular forces that stabilize the ligand-target complex would be conducted. This includes identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the amino, hydroxyl, and diol groups of the compound and the amino acid residues of the target protein. This level of detail is fundamental to understanding the basis of molecular recognition and for guiding the design of more potent and selective molecules. As no docking studies are available, this information remains unknown.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility, which are critical for its biological activity.

In a typical MD simulation of this compound, the molecule would be placed in a simulated physiological environment, such as a box of water molecules with appropriate ions to mimic physiological salt concentrations. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the scale of nanoseconds to microseconds.

Analysis of the MD trajectory allows for the exploration of the molecule's conformational space. The flexibility of this compound is primarily due to the rotation around several single bonds: the C-C bond of the ethylamino side chain, the C-N bond, and the C-O bonds of the hydroxyl groups. The dihedral angles associated with these bonds can be monitored during the simulation to identify the most populated conformational states.

The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles or by clustering the trajectory to identify representative low-energy conformations. These studies are analogous to those performed on other flexible catecholamines, where specific rotamers are found to be preferred in solution. nih.gov For instance, the orientation of the amino and hydroxyl groups relative to the benzene (B151609) ring is crucial for receptor binding. nih.gov

Table 1: Representative Dihedral Angles and Their Observed Ranges in a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Typical Range (degrees) |

| τ1 (C-C-C-N) | Torsion of the ethylamino side chain | -180 to 180 (with preferences for gauche and anti) |

| τ2 (C-C-N-H) | Orientation of the amino group | -180 to 180 |

| τ3 (C-C-O-H) | Orientation of the side-chain hydroxyl group | -180 to 180 |

| τ4 (C-C-O-H) | Orientation of a phenolic hydroxyl group | -180 to 180 |

The flexibility of the ethylamine (B1201723) side chain is a key determinant of how the molecule can adapt its shape to fit into a binding pocket. MD simulations can quantify this flexibility by calculating the root-mean-square fluctuation (RMSF) of each atom.

Structure-Activity Relationship (SAR) Derivations Based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational models are invaluable in deriving these relationships by quantifying the effects of structural modifications on activity. For this compound and its analogs, computational SAR can guide the design of new compounds with enhanced potency or selectivity.

A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In a QSAR study, a series of analogs of this compound would be synthesized and their biological activity measured. Then, a variety of molecular descriptors would be calculated for each analog using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Such models can predict the activity of new, unsynthesized compounds. For phenylethanolamines and related compounds, QSAR studies have revealed the importance of specific substitutions on the aromatic ring and the nitrogen atom for their activity at adrenergic receptors. nih.govmdpi.com

For example, a hypothetical QSAR study on a series of derivatives of this compound might reveal that:

Increasing the hydrophobicity of a substituent at a particular position on the benzene ring enhances activity.

The presence of a hydrogen bond donor at another position is crucial for binding.

The steric bulk of the substituent on the amino group should be limited to maintain activity.

These insights, derived from computational models, provide a rational basis for the design of new analogs with improved pharmacological profiles. researchgate.net

Pharmacophore Modeling and Ligand Efficiency Analysis (Theoretical)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. fiveable.me For this compound, a pharmacophore model would define the spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and positive ionizable groups that are critical for its interaction with a biological target.

A pharmacophore model can be generated based on the structures of several known active molecules (ligand-based) or from the structure of the biological target's binding site (structure-based). acs.org For this compound, a hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the benzene-1,4-diol (B12442567) moiety.

Two hydrogen bond donor features from the phenolic hydroxyl groups.

A hydrogen bond donor feature from the side-chain hydroxyl group.

A positive ionizable feature representing the protonated amino group.

This model can then be used as a 3D query to screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. wikipedia.org It is calculated as the binding energy per heavy (non-hydrogen) atom. taylorandfrancis.com A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to bind to the target. creative-biolabs.com

For a theoretical analysis of this compound, one would first need a measure of its binding affinity (e.g., Ki or IC50) for a specific target, which could be obtained from experimental data or estimated through computational methods like docking. The LE would then be calculated using the formula:

LE = (1.37 * pKi) / N

where pKi is the negative logarithm of the binding affinity and N is the number of heavy atoms. This analysis helps in prioritizing compounds during the lead optimization process.

Table 2: Hypothetical Ligand Efficiency Calculation for this compound

| Parameter | Value |

| Molecular Formula | C8H11NO3 |

| Number of Heavy Atoms (N) | 12 |

| Assumed pKi | 7.0 |

| Ligand Efficiency (LE) | (1.37 * 7.0) / 12 = 0.80 kcal/mol/heavy atom |

Advanced Computational Methodologies (e.g., QM/MM, Ab Initio Calculations)

For a more accurate and detailed understanding of the chemical properties and reactivity of this compound, advanced computational methodologies such as quantum mechanics/molecular mechanics (QM/MM) and ab initio calculations are employed.

Ab initio calculations , which are based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure, geometry, and energy of a molecule without the need for empirical parameters. researchgate.net For this compound, ab initio methods like Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and partial atomic charges. nih.govrsc.org

Simulate spectroscopic properties like IR and NMR spectra.

Investigate reaction mechanisms, such as the oxidation of the catechol ring. rsc.org

QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.govkit.edu This approach is particularly useful for studying a molecule within a large biological system, such as an enzyme's active site. rutgers.edursc.org In a QM/MM simulation of this compound interacting with a receptor, the ligand and the key amino acid residues in the binding site would be treated with a QM method, while the rest of the protein and the surrounding solvent would be treated with a more computationally efficient MM force field.

This approach allows for the study of processes that involve changes in electronic structure, such as bond breaking and formation, within the context of a complex biological environment. For example, QM/MM simulations could be used to investigate the catalytic mechanism of an enzyme that metabolizes this compound or to accurately predict its binding affinity to a receptor by calculating the free energy of binding. nih.gov

Table 3: Comparison of Advanced Computational Methodologies

| Method | Strengths | Limitations | Applications for this compound |

| Ab Initio (e.g., DFT) | High accuracy, no empirical parameters. | Computationally expensive, limited to smaller systems. | Geometry optimization, electronic property calculation, reaction mechanism studies. |

| QM/MM | Balances accuracy and computational cost, suitable for large systems. | Requires careful setup of QM and MM regions. | Studying ligand-receptor interactions, enzyme catalysis, free energy calculations. |

These advanced computational methods provide a deeper level of understanding of the behavior of this compound at the molecular and electronic level, which is essential for its application in medicinal chemistry and pharmacology.

Complexation Chemistry and Ligand Binding Properties of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Interaction with Transition Metal Ions

Formation of Metal-Ligand Coordination Complexes

There is no available scientific literature describing the formation of coordination complexes between 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol and transition metal ions.

Stoichiometry of Complex Formation

Information regarding the stoichiometry of complexes formed by this compound is not documented in the reviewed literature.

Determination of Stability Constants (e.g., Spectrophotometric Methods)

There are no published studies that report the determination of stability constants for complexes involving this compound.

Coordination Modes and Binding Sites

The coordination modes and potential binding sites of this compound in metal complexes have not been elucidated in any available research.

Theoretical Ligand Design for Selective Metal Binding

No theoretical studies or computational models concerning the design of ligands based on this compound for selective metal binding have been reported.

Impact of Stereochemistry on Complexation Behavior

The influence of the stereochemistry of this compound on its complexation behavior with metal ions has not been investigated in the scientific literature.

Electrochemical Properties of Metal Complexes

The complexation of this compound, commonly known as norepinephrine (B1679862), with metal ions significantly influences the electrochemical behavior of both the ligand and the metal center. The catechol and amine functional groups of the molecule provide versatile coordination sites, leading to the formation of complexes with various transition metals. The electrochemical properties of these complexes are of interest for understanding their biological redox activity and for the development of electrochemical sensors. Research in this area often focuses on the interaction of norepinephrine with metal ions like iron and copper, or on the electrocatalytic detection of norepinephrine using electrodes modified with metal complexes.

Iron-Norepinephrine Complexes

Iron, a biologically crucial transition metal, readily forms complexes with catechol-containing ligands like norepinephrine. The interaction typically involves the coordination of the two hydroxyl groups of the catechol moiety to an Fe(III) center. This complexation has a profound effect on the redox chemistry of the iron center.

Voltammetric studies on analogous Fe(III)-catecholate systems reveal that the formation of the complex alters the Fe(III)/Fe(II) redox couple. In its uncomplexed state, the Fe(III)/Fe(II) couple can exhibit reversible electrochemistry. However, upon coordination with a catechol ligand, the redox process often becomes irreversible. The complexation shifts the reduction potential of the iron center, and the stability of the resulting complex is highly dependent on the oxidation state of the metal.

Detailed research on various iron(III) catecholate complexes has led to the development of a "chelate scale," which establishes a linear relationship between the Fe³⁺/²⁺ reduction potential and the thermodynamic stability of the complex. whiterose.ac.uk This relationship is crucial for predicting the stability of such complexes based on their electrochemical properties. For instance, the reduction of the Fe(III)-catecholate complex to its Fe(II) form significantly lowers the complex's stability, often leading to its dissociation on the electrochemical timescale. whiterose.ac.uk This change in coordination upon reduction prevents the reoxidation of the iron center, contributing to the electrochemical irreversibility.

The general electrochemical reaction for a simple Fe(III)-catechol complex can be summarized as follows:

Reduction: [Fe(III)(catecholate)] + e⁻ → [Fe(II)(catecholate)]

Dissociation: [Fe(II)(catecholate)] → Fe(II) + catecholate

This behavior, where a chemical reaction follows the electron transfer step, is characteristic of an EC (Electron transfer-Chemical reaction) mechanism.

Copper-Norepinephrine Complexes

Copper is another essential metal ion known to interact with norepinephrine, particularly as it is a cofactor for the enzyme dopamine-β-hydroxylase, which synthesizes norepinephrine from dopamine. Spectroscopic studies have shown that norepinephrine coordinates with copper(II) ions. This interaction is not merely a simple binding event but involves a redox reaction.

Research combining spectroscopic and theoretical methods has demonstrated that the coordination of norepinephrine to Cu(II) can lead to the partial reduction of the metal center to Cu(I). mdpi.com This indicates that norepinephrine acts as a reducing agent for the copper ion within the complex. The formation of Cu(I) species has been confirmed experimentally using specific chelators that selectively bind to Cu(I). mdpi.com This intrinsic redox activity is significant, as the cycling between Cu(II) and Cu(I) states in the presence of catecholamines can lead to the production of reactive oxygen species (ROS). While detailed electrochemical studies using techniques like cyclic voltammetry on isolated copper-norepinephrine complexes are not extensively reported, the spectroscopic evidence strongly points to a redox-active complex where electron transfer occurs from the catechol ligand to the metal center. mdpi.comresearchgate.netbohrium.com

Electrocatalytic Oxidation at Metal-Modified Electrodes

A significant body of research on the electrochemistry of norepinephrine involves its detection using electrodes modified with metal-containing compounds, such as cobalt, nickel, and iron complexes. mdpi.comresearchgate.netnih.gov In these systems, the metal complex is immobilized on the electrode surface and acts as a catalyst for the oxidation of norepinephrine. This approach enhances the sensitivity and selectivity of detection.

For example, glassy carbon electrodes modified with cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles have been used to study the electrochemical behavior of norepinephrine. mdpi.comnih.gov Cyclic voltammetry experiments in a phosphate (B84403) buffer solution (pH 7.0) show that the modified electrode significantly enhances the oxidation peaks of norepinephrine compared to an unmodified electrode. mdpi.com

The electrochemical process observed at these modified electrodes is primarily the oxidation of the norepinephrine molecule itself, which is a two-electron, two-proton process converting the catechol group to an o-quinone. The metal complex on the electrode surface facilitates this electron transfer, lowering the overpotential required for the oxidation.

The table below summarizes representative electrochemical data for the oxidation of norepinephrine at a cobalt ferrite modified electrode.

| Peak | Process | Potential (V) | Description |

|---|---|---|---|

| Peak II (Epa) | Oxidation | +0.34 | Oxidation of the catechol group to o-quinone form (2e⁻, 2H⁺ transfer). |

| Peak III (Epa) | Oxidation | +0.54 | Further oxidation process. |

| Peak V (Epc) | Reduction | +0.19 | Reduction of the o-quinone form back to catechol. |

| Peak IV (Epc) | Reduction | +0.35 | Further reduction process. |

Similarly, studies using cobalt(II) hexacyanoferrate films show electrocatalytic activity towards the oxidation of norepinephrine. researchgate.net These examples highlight that while discrete, stable metal-norepinephrine complexes are not always isolated, their transient formation or interaction at an electrode surface is a key principle in designing electrochemical sensors. The metal center mediates electron transfer, making the redox processes of the norepinephrine ligand more favorable and detectable.

Biochemical and Molecular Interactions of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol

Enzymatic Recognition and Theoretical Transformations

The enzymatic recognition and subsequent transformation of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol are predicated on its structural features: a hydroquinone (B1673460) ring and an amino-hydroxyethyl side chain. These moieties are analogous to those found in well-studied catecholamines, suggesting that the compound could be a substrate for similar enzyme classes.

The chemical structure of this compound suggests a potential affinity for several classes of enzymes, primarily oxidoreductases and transferases, which are responsible for the metabolism of many endogenous and xenobiotic compounds. nih.gov

Oxidoreductases : This class of enzymes catalyzes redox reactions. khanacademy.org The hydroquinone ring of the compound is susceptible to oxidation, potentially to a p-benzoquinone derivative. This reaction is a common fate for dihydroxybenzenes. libretexts.org Enzymes such as monoamine oxidase (MAO), which is a key enzyme in the degradation of catecholamines, could theoretically act on the amine group of the side chain, catalyzing its oxidative deamination. pharmaguideline.comarvojournals.org

Transferases : These enzymes facilitate the transfer of functional groups from one molecule to another. youtube.com For catecholic compounds, catechol-O-methyltransferase (COMT) is a primary metabolic enzyme that transfers a methyl group to one of the hydroxyl groups. pharmaguideline.com While the subject compound is a hydroquinone (1,4-diol) and not a catechol (1,2-diol), the potential for O-methylation by COMT or other methyltransferases cannot be entirely ruled out, though the substrate specificity might be lower. Additionally, sulfotransferases could catalyze the conjugation of a sulfo group to the hydroxyl moieties, a common pathway for increasing the water solubility and excretion of phenolic compounds. amegroups.org

Table 1: Theoretical Enzyme Substrate Potential

| Enzyme Class | Specific Enzyme (Example) | Proposed Action on this compound |

|---|---|---|

| Oxidoreductases | Monoamine Oxidase (MAO) | Oxidative deamination of the primary amine on the side chain. |

| Tyrosinase/Peroxidase | Oxidation of the hydroquinone ring to a quinone. | |

| Transferases | Catechol-O-methyltransferase (COMT) | Potential O-methylation of a hydroxyl group (lower probability than for catechols). |

| Sulfotransferase (SULT) | Sulfation of one or both hydroxyl groups. | |

| UDP-Glucuronosyltransferase (UGT) | Glucuronidation of one or both hydroxyl groups. |

Based on the known metabolic fates of similar molecules like norepinephrine (B1679862) and dopamine, a theoretical metabolic pathway for this compound can be proposed. studysmarter.co.ukwikipedia.org The primary reactions would likely involve O-methylation, sulfation, and oxidative deamination. amegroups.org Computational (in silico) models are increasingly used to predict the metabolic fate of novel compounds based on their chemical structure. creative-biolabs.comnews-medical.netmdpi.com

Phase I Metabolism (Functionalization): The initial metabolic steps would likely involve the modification of existing functional groups.

Oxidative Deamination: MAO could convert the primary amine to an aldehyde. This aldehyde is typically unstable and would be further oxidized by aldehyde dehydrogenase to a carboxylic acid or reduced by aldehyde reductase to an alcohol. arvojournals.org

Oxidation of the Hydroquinone Ring: The 1,4-diol structure is susceptible to oxidation to form a reactive p-benzoquinone derivative. This can occur enzymatically or non-enzymatically. libretexts.org

Phase II Metabolism (Conjugation): These pathways would involve the attachment of endogenous molecules to increase water solubility and facilitate excretion.

O-Methylation: While COMT shows a strong preference for catechol structures, some level of methylation of the hydroquinone hydroxyls by other methyltransferases is theoretically possible. pharmaguideline.com

Sulfation and Glucuronidation: The hydroxyl groups are prime targets for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), leading to the formation of sulfate (B86663) and glucuronide conjugates, respectively.

These pathways could occur in various combinations, leading to a range of metabolites. For instance, the compound could first be O-methylated and then undergo oxidative deamination, or vice versa.

Molecular Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules with biomacromolecules is fundamental to their biological effects. The functional groups of this compound allow for various non-covalent interactions.

Theoretical binding affinity can be estimated using computational methods like molecular docking. nih.govresearchgate.netijpsdronline.com These studies predict how a ligand might bind to the active site of a protein. For this compound, potential interactions with proteins like serum albumin or specific receptors could be modeled.

Hydrogen Bonding: The two hydroxyl groups and the amine group are excellent hydrogen bond donors and acceptors. The hydroxyl on the side chain can also participate in hydrogen bonding.

Electrostatic Interactions: The amine group is likely protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: The benzene (B151609) ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Studies on catecholamines have shown that they bind to proteins like alpha-1 acid glycoprotein (B1211001) and serum albumin in the blood. nih.gov It is plausible that this compound would also exhibit binding to these transport proteins. Molecular docking simulations of norepinephrine with adrenergic receptors have identified key amino acid interactions that could be analogous for this compound. nih.gov

Table 2: Theoretical Intermolecular Forces in Protein Binding

| Interaction Type | Functional Group(s) Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding | -OH (ring and side chain), -NH2 | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Ionic/Electrostatic | -NH3+ (protonated amine) | Aspartate, Glutamate |

| Pi-Pi Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Benzene ring | Leucine, Isoleucine, Valine, Alanine (B10760859) |

The binding of a ligand to a protein often results in conformational changes in both molecules, a concept known as "induced fit". doi.orgquizlet.com This dynamic process can be crucial for the biological activity of the protein.

Upon binding of this compound to a receptor, the initial interactions would likely trigger subtle shifts in the positions of amino acid side chains within the binding pocket. These small changes can propagate through the protein structure, leading to a larger, global conformational change that alters the protein's activity. taylorandfrancis.com For example, in G protein-coupled receptors (GPCRs), agonist binding induces a conformational shift that allows the receptor to interact with and activate intracellular G proteins. Studies on the β2-adrenergic receptor have suggested that the binding of catecholamines involves a cooperative or "induced-fit" mechanism, where the interaction of one part of the ligand (e.g., the catechol ring) enhances the binding of another part (the ethanolamine (B43304) tail). nih.gov

Role in Redox Homeostasis (Molecular Level, Theoretical Mechanisms)

Redox homeostasis is the balance between oxidants and antioxidants in a biological system. Dihydroxybenzene compounds, including catechols and hydroquinones, are known to be redox-active and can influence this balance. wikipedia.orgresearchgate.net

The hydroquinone moiety of this compound can act as both an antioxidant and a pro-oxidant, depending on the surrounding chemical environment. mdpi.comfrontiersin.orgresearchgate.net

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to scavenge free radicals, thereby neutralizing them. In this process, the hydroquinone is oxidized to a semiquinone radical, which is relatively stable due to resonance delocalization. It can then be further oxidized to a p-benzoquinone. cabidigitallibrary.org This radical-scavenging ability is a hallmark of many phenolic antioxidants. mdpi.com

Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metal ions like copper or iron, the hydroquinone can undergo auto-oxidation. nih.gov This process can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The resulting quinone can also be a reactive electrophile, potentially forming covalent adducts with nucleophilic groups in proteins (e.g., cysteine residues) and DNA, which can lead to cellular damage.

Potential as a Substrate or Product in Theoretical Biochemical Cascades

Extensive searches of available scientific literature and biochemical databases did not yield specific information regarding the role of this compound as a substrate or product in established or theoretical biochemical cascades. This particular structural isomer, a hydroquinone derivative with an amino-hydroxyethyl side chain at the 2-position, is not prominently featured in known metabolic pathways.

While structurally similar compounds, such as the catecholamine norepinephrine [4-(2-amino-1-hydroxyethyl)benzene-1,2-diol], are central to numerous biochemical and signaling pathways, the specific metabolic fate or biosynthetic origin of the 1,4-diol isomer remains uncharacterized in the public domain. nih.gov

Theoretical considerations suggest that, like other hydroquinones, this compound could potentially undergo oxidation to its corresponding quinone. researchgate.netresearchgate.netacs.org Such reactions are often mediated by enzymes like peroxidases or cytochrome P450 oxidases. nih.gov If formed, this quinone species would be an electrophilic molecule capable of reacting with cellular nucleophiles. acs.orgnih.gov

Conversely, the biosynthesis of this compound would likely involve the enzymatic hydroxylation of a precursor molecule. However, specific enzymes or pathways that would lead to the formation of this particular substitution pattern on the benzene ring have not been identified. The metabolism of benzene itself involves the formation of hydroquinone, which is then further metabolized, but the addition of the 1-Amino-2-hydroxyethyl side chain is not a described step in this pathway. nih.gov

Due to the absence of direct research findings, any potential role of this compound in biochemical cascades is purely speculative. Further investigation would be required to determine if this compound is a naturally occurring metabolite, a xenobiotic metabolite, or a synthetic compound with any biological relevance.

Table of Potential Interactions (Theoretical)

| Interaction Type | Potential Reactant/Product | Enzyme Class (Hypothetical) | Potential Pathway (Hypothetical) |

| Oxidation | 2-(1-Amino-2-hydroxyethyl)-p-benzoquinone | Peroxidase, Oxidase | Xenobiotic Metabolism |

| Conjugation | Glutathione or glucuronide conjugates | Glutathione S-transferase, UDP-glucuronosyltransferase | Detoxification Pathway |

This table is based on theoretical possibilities for hydroquinone derivatives and is not supported by direct experimental evidence for this compound.

Derivatives and Analogs of 2 1 Amino 2 Hydroxyethyl Benzene 1,4 Diol for Academic Study

Rational Design of New Structural Analogs

Rational drug design involves the strategic modification of a lead compound to investigate and optimize its chemical and biological properties. fiveable.me For 2-(1-amino-2-hydroxyethyl)benzene-1,4-diol, the rational design of new analogs focuses on systematically altering its three main structural components: the amino group, the hydroxyethyl (B10761427) side chain, and the benzene-1,4-diol (B12442567) ring. The primary goal of such academic studies is to elucidate the SAR, which correlates specific structural features with the molecule's physicochemical and potential biological characteristics. mdpi.com

Key strategies in the rational design of analogs include:

Isosteric and Bioisosteric Replacement: Substituting functional groups with others that have similar steric or electronic properties to probe their importance. For example, replacing a hydroxyl group with a fluorine atom.

Homologation: Systematically increasing the length of alkyl chains, such as those attached to the amino group, to determine the optimal size for hypothetical interactions.

Conformational Constraint: Incorporating the flexible side chain into a more rigid ring structure, such as a tetrahydroisoquinoline, to reduce the number of possible conformations and potentially improve binding affinity to a biological target. nih.gov

Modern rational design heavily relies on computational chemistry. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations can predict how proposed structural modifications might affect properties like receptor binding affinity, lipophilicity, and electronic distribution before synthesis is undertaken. fiveable.memdpi.com These predictive models guide the selection of the most informative derivatives to synthesize for academic evaluation.

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives of this compound would follow established organic chemistry principles, targeting specific modifications to its functional groups.

The primary amino group is a key site for modification. N-alkylation can be achieved using various methods, including reacting the primary amine with alcohols in the presence of a catalyst or through reductive amination with aldehydes or ketones. nih.gov This yields secondary or tertiary amines.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl, isopropyl) can systematically alter the steric bulk and basicity of the nitrogen atom. For instance, the synthesis of N-benzyl-N-methyl derivatives of the related catecholamine scaffold is a known process. chemicalbook.com

Acylation: The amino group can be converted to amides or sulfonamides by reacting it with acyl chlorides or sulfonyl chlorides, respectively. These modifications change the nitrogen from basic to neutral, significantly altering the compound's electronic properties and hydrogen bonding capabilities.

The side chain contains a chiral secondary alcohol, which is another important target for derivatization.

Esterification/Etherification: The hydroxyl group can be converted into an ester or ether to mask its polarity and hydrogen-bonding ability. nih.gov

Hydroxyl Group Replacement: The alcohol can be deoxygenated to produce a phenethylamine-type analog or replaced with other groups, such as a fluorine atom, to block potential metabolic oxidation sites and alter electronic properties.

Conformational Restriction: As mentioned in rational design, the side chain can be cyclized. For example, intramolecular reactions could form tetrahydroisoquinoline-based structures, a strategy that has proven effective for other phenylethanolamines. nih.govnih.gov

The hydroquinone (B1673460) ring has two unsubstituted positions (C-3 and C-5) that are available for modification. Introducing substituents here can profoundly impact the molecule's electronic properties and steric profile. Synthetic routes often involve electrophilic substitution reactions like Friedel-Crafts alkylation or acylation on the hydroquinone scaffold. nih.govjst.go.jp Alternatively, nucleophilic addition to the corresponding p-benzoquinone, followed by reduction, can yield substituted hydroquinones. google.com

Potential substitutions include:

Alkyl Groups: Small alkyl groups (e.g., methyl, tert-butyl) can be introduced to probe steric interactions.

Halogens: Introduction of fluorine, chlorine, or bromine atoms can alter the acidity of the phenolic hydroxyls and influence the molecule's lipophilicity and metabolic stability. SAR studies on related phenylethanolamines have shown that halogen substitution can significantly impact activity. nih.gov

Comparative Analysis of Chemical and Theoretical Properties of Derivatives

The synthesis of new derivatives allows for a comparative analysis of their properties relative to the parent compound. This analysis combines experimentally measured data with computationally predicted values to build a comprehensive understanding of the SAR. Key properties for comparison include molecular weight, lipophilicity (log P), polar surface area (PSA), and acidity/basicity (pKa).

Theoretical studies, particularly DFT and molecular mechanics, are used to predict how structural changes affect electronic charge distribution, conformational preferences, and potential interactions with biological macromolecules. researchgate.net

| Compound | Modification | Molecular Weight (g/mol) | Calculated LogP (Conceptual) | Polar Surface Area (Ų) (Conceptual) | Key Theoretical Property |

|---|---|---|---|---|---|

| Parent Compound | None | 169.18 | -0.8 | 86.6 | Baseline for comparison |

| N-Methyl Derivative | -NH2 → -NHCH3 | 183.21 | -0.3 | 77.4 | Altered amine basicity and steric profile |

| N-Isopropyl Derivative | -NH2 → -NHCH(CH3)2 | 211.26 | 0.5 | 77.4 | Increased steric bulk at the nitrogen atom |

| 3-Chloro Derivative | H → Cl at C-3 on ring | 203.63 | -0.1 | 86.6 | Modified ring electronics and phenolic acidity |

| Side-Chain Deoxy Derivative | -CH(OH)- → -CH2- | 153.18 | 0.2 | 66.4 | Removal of chiral center and H-bond donor |

Impact of Stereochemical Variations in Derivatives

The presence of a chiral center at the carbon atom bearing the secondary hydroxyl group in the ethyl chain means that this compound exists as a pair of enantiomers: (R) and (S). The spatial arrangement of atoms is often a critical determinant of a molecule's interaction with chiral biological systems.

In the broader class of phenylethanolamines, it is well-established that biological activity frequently resides in only one of the enantiomers. For example, in norepinephrine (B1679862) reuptake inhibitors like reboxetine, the (S,S)-(+) enantiomer has a 130-fold higher inhibitory activity than its (R,R)-(−) counterpart. nih.gov This highlights the necessity of studying the stereoisomers of any new derivative independently.

For academic study, the synthesis of derivatives must be approached with stereochemical control. This can be achieved through:

Stereoselective Synthesis: Using chiral catalysts or starting materials to produce a single desired enantiomer.

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography.

Introducing a second chiral center during derivatization would result in the formation of diastereomers, each with unique three-dimensional shapes and physicochemical properties. A thorough academic investigation requires the isolation and characterization of each individual stereoisomer to fully understand the impact of its three-dimensional structure on its properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol and related amino alcohols often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more efficient, sustainable, and stereoselective synthetic methodologies.

Key areas for exploration include:

Biocatalysis and Enzymatic Synthesis : Utilizing enzymes or whole-cell systems could offer highly selective and environmentally benign routes. For instance, engineered amino acid hydroxylases and other enzymes could be employed in a biosynthetic platform that channels metabolic flux from amino acid precursors to generate diol structures. nih.gov

Asymmetric Catalysis : The development of novel chiral catalysts for reactions like asymmetric aminohydroxylation could provide direct access to specific enantiomers of the compound, which is crucial for studying its stereospecific properties.

Flow Chemistry : Continuous flow synthesis methods can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to traditional batch processes.

Green Chemistry Approaches : Research into synthetic routes that utilize renewable starting materials, greener solvents (like water), and minimize waste generation is essential. organic-chemistry.org For example, some syntheses of related compounds use 2,5-dimethoxy benzaldehyde (B42025) as a starting material in processes that could be optimized for environmental impact. google.com

| Synthetic Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, optimizing reaction kinetics. |

| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. | Catalyst design and cost, separation of catalyst from product. |

| Flow Chemistry | Improved safety and control, scalability, higher yields. | Initial equipment setup cost, potential for clogging. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Identifying suitable green solvents and reagents, ensuring economic viability. |

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics, intermediate formation, and byproduct generation is necessary. Advanced analytical techniques that allow for real-time, in situ monitoring can provide this crucial information. Future research should focus on applying Process Analytical Technology (PAT) to the synthesis of this compound.

Potential techniques for investigation include:

In Situ FTIR and Raman Spectroscopy : These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time without requiring sample extraction.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow NMR could provide detailed structural information on transient intermediates that are difficult to isolate, offering mechanistic insights.

Advanced Mass Spectrometry (MS) : Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to track the evolution of chemical species throughout the synthesis. nih.gov

| Technique | Type of Information Provided | Applicability to Synthesis |

|---|---|---|

| In Situ FTIR/Raman | Functional group changes, concentration profiles. | Excellent for monitoring reaction progress and kinetics. |

| Real-Time NMR | Detailed structural information, identification of intermediates. | Provides deep mechanistic insights into the reaction pathway. |

| Online HPLC-MS | Separation and identification of all components, including impurities. | Ideal for purity analysis and byproduct identification during the reaction. |

High-Throughput Computational Screening for Interactions

Computational chemistry offers powerful tools to predict and understand molecular interactions, guiding experimental research and accelerating discovery. High-throughput computational screening can be employed to explore the interaction of this compound with a vast array of biological targets or other chemical species. This approach is a cornerstone of modern toxicology and drug discovery programs. nih.gov

Future computational studies could focus on:

Molecular Docking : Simulating the binding of this compound to the active sites of various enzymes and receptors to predict potential biological activities or off-target effects.

Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigating reaction mechanisms involving the compound at an electronic level to understand its reactivity with biological macromolecules.

Machine Learning (ML) Models : Developing predictive models based on the structural features of the compound to identify potential interactions or properties. nih.gov This can help distinguish viable candidates from compounds that interfere with assay technologies. nih.gov

Exploration of Novel Chemical Transformations and Reactions

The unique combination of a catechol ring, a primary amine, and a secondary alcohol makes this compound a versatile building block for further chemical synthesis. Research into novel transformations can unlock new materials and compounds with unique properties.

Unexplored avenues include:

Polymer Chemistry : The diol and amine functionalities could be used to synthesize novel polyesters, polyamides, or polyurethanes. The catechol group could impart adhesive, antioxidant, or redox-active properties to these polymers.

Coordination Chemistry : The catechol and amino alcohol moieties are excellent ligands for metal ions. Research could explore the synthesis and characterization of novel metal complexes with potential applications in catalysis or materials science.

Diversity-Oriented Synthesis : Using the compound as a central scaffold, a library of diverse molecules can be created by systematically modifying its functional groups. This approach is valuable for discovering compounds with new applications.

Deeper Understanding of Theoretical Biochemical Roles and Pathways

While the compound is recognized as the endogenous catecholamine norepinephrine (B1679862), its full range of theoretical biochemical roles and metabolic pathways may not be completely understood. nih.gov Future research can leverage metabolomics and computational biology to explore its broader biochemical context.

Specific areas for investigation are:

Metabolic Pathway Mapping : Using isotopic labeling and advanced mass spectrometry to trace the metabolic fate of this compound and identify novel metabolites and enzymatic transformations.

Enzyme-Substrate Interactions : Investigating its role as a potential substrate or inhibitor for a wider range of enzymes beyond the well-known adrenergic system.

Biosynthetic Pathway Engineering : Building on research into microbial diol production, exploring the possibility of engineering microorganisms to produce this compound or its derivatives from simple feedstocks. nih.gov

Investigating Chiral Purity Impact on Academic Research Applications

The molecule possesses a chiral center at the carbon bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images (enantiomers). matrixscientific.combiosynth.com The importance of chirality is well-established, as different enantiomers can exhibit distinct biological activities and physical properties. mdpi.com

Future research should systematically investigate the impact of chiral purity in non-clinical, academic settings: